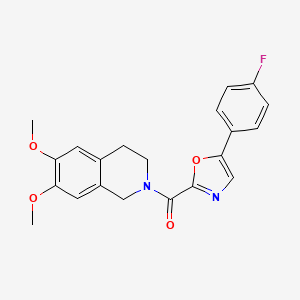

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone

Description

This compound is a methanone derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked to a 5-(4-fluorophenyl)oxazole group. The dihydroisoquinoline core is notable for its methoxy substitutions at positions 6 and 7, which enhance electron density and influence binding interactions. The oxazole ring, substituted with a 4-fluorophenyl group, introduces steric and electronic effects that may modulate solubility, bioavailability, and receptor affinity.

Properties

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-26-17-9-14-7-8-24(12-15(14)10-18(17)27-2)21(25)20-23-11-19(28-20)13-3-5-16(22)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBGRNHIXIQDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone typically involves multi-step synthetic routes. One common approach begins with the formation of the isoquinoline core, often via the Pictet-Spengler reaction, followed by functionalization of the dihydroisoquinoline intermediate to introduce the methoxy groups. The oxazole ring is usually synthesized separately, often through cyclization reactions involving amides and aldehydes, and then coupled to the isoquinoline fragment via carbon-carbon bond formation reactions, such as palladium-catalyzed cross-coupling.

Industrial Production Methods

On an industrial scale, the production of this compound might involve the optimization of each step to maximize yield and purity. Process chemists would optimize reaction conditions such as temperature, solvent, and catalysts. Large-scale production could involve continuous flow reactors to enhance efficiency and scalability. Each stage of the process would be designed to comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation reactions, particularly at the isoquinoline and oxazole rings. Oxidizing agents like m-chloroperbenzoic acid (MCPBA) might be used to introduce carbonyl functionalities.

Reduction: : The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.

Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, where fluorine can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions Used in These Reactions

Oxidation: : MCPBA in dichloromethane (DCM) at room temperature.

Reduction: : LiAlH₄ in dry ether at low temperatures.

Substitution: : Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) with heat.

Major Products Formed From These Reactions

Oxidation: : Ketones or aldehydes.

Reduction: : Alcohols.

Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

This compound finds applications in a variety of scientific fields:

Chemistry: : As a building block in the synthesis of more complex molecules.

Medicine: : Investigation of its pharmacological properties, potentially as a lead compound for drug development.

Industry: : Use in materials science for the development of novel polymers or as a precursor in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level:

Molecular Targets: : It can interact with various enzymes or receptors due to its structural diversity.

Pathways Involved: : May involve inhibition or activation of biological pathways, particularly those involving signal transduction or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Pharmacological and Physicochemical Comparisons

Receptor Interactions

- Sigma Receptors : highlights sigma 2 receptors as proliferation biomarkers in breast cancer. The target compound’s fluorophenyl and heterocyclic moieties may exhibit affinity for sigma receptors, akin to ligands like SKF-10,047 ( ), though further studies are needed to confirm this.

- Opioid Receptors: While discusses mu, kappa, and sigma opioid receptors, the target compound’s dihydroisoquinoline scaffold is structurally distinct from classical opioids (e.g., morphine). However, its methoxy groups could mimic the phenolic hydroxyls of morphine derivatives, suggesting possible cross-reactivity .

Physicochemical Properties

- Electron Effects: The electron-withdrawing fluorine on the oxazole’s phenyl ring may stabilize the methanone carbonyl, improving metabolic stability relative to non-fluorinated analogues .

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dihydroisoquinoline moiety fused with an oxazole ring, which contributes to its lipophilicity and biological activity. The presence of methoxy groups enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₃O₃ |

| Molecular Weight | 329.35 g/mol |

| CAS Number | 206873-63-4 |

| Melting Point | Not specified |

Biological Activity

Research indicates that compounds similar to This compound exhibit various pharmacological effects, including:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can sensitize tumors to chemotherapy agents. For instance, preclinical studies using sigma-2 receptor (Sig-2R) ligands have shown enhanced efficacy in tumor imaging and treatment .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against various pathogens, indicating a broad spectrum of potential therapeutic applications.

Imaging Studies

In a notable study involving positron emission tomography (PET), the compound was radiolabeled as [18F]3c for imaging solid tumors expressing Sig-2R. The results indicated significant uptake in tumor tissues compared to normal tissues, with a tumor/muscle ratio of approximately 3 at 2 hours post-injection. This suggests its utility as a radiotracer for tumor detection .

Efficacy in Tumor Models

In vivo biodistribution studies in BALB/c mice bearing EMT-6 mammary adenocarcinoma cells showed that the compound's uptake in tumors was substantial at early time points post-injection. The maximum uptake was observed in kidneys (29.18% ID/g) followed by liver (23.33% ID/g), indicating rapid clearance from circulation, which is favorable for imaging applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

- Condensation Reactions : Utilizing starting materials such as 6,7-dimethoxyisoquinoline and appropriate oxazole derivatives.

- Catalytic Methods : Employing heterogeneous catalysts for efficient reaction conditions while minimizing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.